Cas no 269055-15-4 (Etravirine)

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It exhibits high potency against both wild-type and NNRTI-resistant strains of the virus, making it a valuable option for patients with prior treatment failure. Etravirine binds selectively to the reverse transcriptase enzyme, inhibiting viral replication. Its favorable pharmacokinetic profile allows for twice-daily dosing, and it demonstrates minimal interactions with cytochrome P450 enzymes compared to earlier NNRTIs. The compound is typically administered in combination with other antiretroviral agents, enhancing its efficacy in multidrug regimens. Etravirine's stability and resistance profile contribute to its role in advanced HIV therapy.
Etravirine structure
Etravirine structure
商品名:Etravirine
CAS番号:269055-15-4
MF:C20H15N6OBr
メガワット:435.2767
MDL:MFCD09837879
CID:247927
PubChem ID:193962

Etravirine 化学的及び物理的性質

名前と識別子

    • Etravirine
    • 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3, 5-dimethylbenzonitrile
    • Etravirine (TMC125)
    • 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3, 5 –dimethylbenzonitrile
    • R165335
    • R-165335
    • TMC 125
    • TMC-125
    • Aryl halide chemistry informer library compound X11
    • 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
    • DTXCID40103903
    • 4-(6-amino-5-bromo-2-(4-cyanophenylamino)pyrimidin-4-ylamino)-3,5-dimethylbenzonitrile
    • DB06414
    • cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-
    • 4-({6-AMINO-5-BROMO-2-[(4-CYANOPHENYL)AMINO]PYRIMIDIN-4-YL}OXY)-3,5-DIMETHYLBENZONITRILE
    • R165335-TMC125
    • HE-0088
    • 4-[6-azanyl-5-bromanyl-2-[(4-cyanophenyl)amino]pyrimidin-4-yl]oxy-3,5-dimethyl-benzenecarbonitrile
    • CHEMBL308954
    • FT-0668443
    • 4-[6-amino-5-bromo-2-(4-cyano-phenylamino)-pyrimidin-4-yloxy]-3,5-dimethyl-benzonitrile
    • A818671
    • 4-[[6-amino-5-bromo-2-(4-cyanoanilino)-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
    • AC-8503
    • DTXSID30181412
    • AM20080899
    • AKOS015896355
    • Etravine; Etravirine
    • J05AG04
    • A26965
    • BCP03562
    • 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
    • SCHEMBL52691
    • PYGWGZALEOIKDF-UHFFFAOYSA-N
    • ETRAVIRINE [MART.]
    • EX-A4282
    • 65B
    • 4-[[4-amino 5-bromo-6-(4-cyano-2,6-dimethylphenyloxy)-2-pyrimidinyl]amino]benzonitrile
    • 4-[[4-amino-5-bromo-6-(4-cyano-2,6-dimethylphenyloxy)-2-pyrimidinyl]-amino]benzonitrile
    • ETRAVIRINE [VANDF]
    • s3080
    • Etravirina
    • NS00008301
    • ETRAVIRINE [ORANGE BOOK]
    • Benzonitrile, 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-
    • MFCD09837879
    • Intelence
    • EN300-23542752
    • J-513179
    • 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile
    • 4-((6-amino-5-bromo-2-((4-cyanophenyl) amino) pyrimidin-4-yl) oxy)-3, 5-dimethylbenzonitrile
    • Etravirine [INN]
    • 4-({6-amino-5-bromo-2-[(4-
    • 4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethyl-benzonitrile
    • 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl -benzonitrile
    • 3m8p
    • ETRAVIRINE [EMA EPAR]
    • ETRAVIRINE [JAN]
    • ETRAVIRINE (MART.)
    • Etravirine [USAN:INN:BAN:JAN]
    • CCG-269074
    • ETRAVIRINE [MI]
    • 269055-15-4
    • D04112
    • Q414762
    • Etravirine- Bio-X
    • SY097013
    • 4-(6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile
    • Benzonitrile, 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethyl-
    • Etravirine (JAN/USAN/INN)
    • AB01566873_01
    • Intelence(TM)
    • 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethyl-benzonitrile
    • UNII-0C50HW4FO1
    • TMC125
    • FT-0668442
    • DAPY deriv
    • NCGC00345885-02
    • 4-(6-amino-5-bromo-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile
    • Diaminopyrimidine deriv
    • SR-01000944895
    • CHEBI:63589
    • GTPL12675
    • 0C50HW4FO1
    • 4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
    • PB32778
    • BCP9000006
    • TMC-125/R-165335
    • HY-90005
    • HMS3651P20
    • BA164437
    • 4-[[4-amino-5-bromo-6-(4-cyano-2,6-dimethylphenyloxy)-2-pyrimidinyl]amino]benzonitrile
    • etravirinum
    • ETRAVIRINE [USAN]
    • BDBM50103642
    • CS-0435
    • TMC125 cpd
    • BCP0726000193
    • Benzonitrile,4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-
    • Intelence (TN)
    • ETRAVIRINE [WHO-DD]
    • R 165335
    • SW219570-1
    • Etravirine-d8
    • FT-0658058
    • SR-01000944895-1
    • NCGC00345885-04
    • DB-067700
    • DB-262849
    • SBI-0654096.0001
    • 4-[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]pyrimidin-4-yl ]oxy-3,5-dimethyl-benzonitrile
    • BRD-K74717603-001-02-2
    • 394729-17-0
    • GLXC-04866
    • MDL: MFCD09837879
    • インチ: InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)
    • InChIKey: PYGWGZALEOIKDF-UHFFFAOYSA-N
    • ほほえんだ: N#CC1=CC(C)=C(C(C)=C1)OC2=NC(NC3=CC=C(C=C3)C#N)=NC(N)=C2Br

計算された属性

  • せいみつぶんしりょう: 434.04900
  • どういたいしつりょう: 434.04907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 609
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 121Ų
  • 互変異性体の数: 9
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5

じっけんとくせい

  • 色と性状: No data available
  • ゆうかいてん: 246-251 °C
  • ふってん: 637.4±65.0 °C at 760 mmHg
  • フラッシュポイント: 339.3±34.3 °C
  • PSA: 120.64000
  • LogP: 5.37156
  • かんど: 熱と光に敏感

Etravirine セキュリティ情報

Etravirine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A403297-10mg
4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
269055-15-4 98%
10mg
$11.0 2025-02-19
Key Organics Ltd
HE-0088-1MG
Etravirine
269055-15-4 >97%
1mg
£44.00 2025-02-08
Ambeed
A403297-100mg
4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
269055-15-4 98%
100mg
$21.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A78360-1g
Etravirine
269055-15-4 ≥98%
1g
¥949.0 2023-09-08
TRC
E937000-50mg
Etravirine
269055-15-4
50mg
$464.00 2023-05-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E1528-100MG
Etravirine
269055-15-4 >95.0%(T)(HPLC)
100mg
¥315.00 2024-04-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E126710-5mg
Etravirine
269055-15-4 ≥95%
5mg
¥114.90 2023-09-03
DC Chemicals
DC4234-250 mg
Etravirine
269055-15-4 >98%
250mg
$800.0 2022-02-28
TRC
E937000-5mg
Etravirine
269055-15-4
5mg
$ 85.00 2023-09-07
S e l l e c k ZHONG GUO
S3080-5mg
Etravirine (TMC125)
269055-15-4 99.97%
5mg
¥577.17 2023-09-15

Etravirine 関連文献

Etravirineに関する追加情報

Recent Advances in Etravirine (269055-15-4) Research: A Comprehensive Update

Etravirine (CAS: 269055-15-4), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), continues to be a critical component in the treatment of HIV-1 infection, particularly in cases of drug-resistant strains. Recent studies have focused on optimizing its pharmacokinetic properties, exploring novel formulations, and investigating its efficacy in combination therapies. This research brief synthesizes the latest findings from peer-reviewed publications and clinical trials to provide a comprehensive overview of Etravirine's current status in the field of chemical biology and medicine.

A 2023 study published in the Journal of Antimicrobial Chemotherapy investigated the structural modifications of Etravirine to enhance its blood-brain barrier penetration. Researchers utilized molecular docking simulations and in vitro models to demonstrate that subtle alterations to the 269055-15-4 scaffold could significantly improve CNS bioavailability while maintaining potent antiviral activity. These findings have important implications for treating HIV-associated neurocognitive disorders, where current NNRTIs often show limited efficacy.

Clinical research has recently focused on Etravirine's role in long-acting antiretroviral regimens. Phase II trials presented at the 2024 Conference on Retroviruses and Opportunistic Infections (CROI) showed promising results for a novel nanocrystal formulation of Etravirine, achieving sustained plasma concentrations for up to 8 weeks after a single intramuscular injection. This advancement could revolutionize treatment adherence strategies, particularly for patients with complex medication schedules.

Emerging data from pharmacogenomic studies have revealed new insights into Etravirine's metabolism pathways. Whole-genome sequencing analyses identified previously unknown polymorphisms in CYP2C19 that significantly influence 269055-15-4 clearance rates. These findings, published in Pharmacogenomics Journal (2024), suggest the potential for personalized dosing algorithms based on genetic profiling, potentially reducing adverse effects while maintaining therapeutic efficacy.

Recent in vitro studies have explored Etravirine's potential beyond HIV treatment. Research in Nature Chemical Biology (2023) demonstrated that 269055-15-4 exhibits unexpected inhibitory effects on certain cancer-associated kinases, opening new avenues for drug repurposing. While preliminary, these findings warrant further investigation into Etravirine's potential as a multi-target therapeutic agent.

The development of Etravirine-resistant HIV strains remains an area of active investigation. A 2024 study in PLoS Pathogens characterized novel resistance mutations through deep mutational scanning, providing crucial data for next-generation NNRTI design. These findings emphasize the importance of continued surveillance and the development of backup compounds within the 269055-15-4 chemical class.

Manufacturing improvements for Etravirine have also been reported, with several patents filed in 2023-2024 describing more efficient synthetic routes for 269055-15-4 production. These process chemistry advancements promise to reduce production costs while maintaining high purity standards, potentially improving global access to this essential antiretroviral medication.

In conclusion, recent research on Etravirine (269055-15-4) demonstrates significant progress across multiple fronts, from basic science to clinical applications. The compound continues to reveal new therapeutic potentials while maintaining its critical role in HIV management. Future studies will likely focus on expanding its clinical utility through innovative formulations and exploring its emerging applications in other disease areas.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:269055-15-4)Etravirine
A26965
清らかである:99%
はかる:5g
価格 ($):401.0